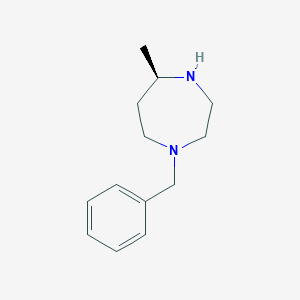

(5R)-1-Benzyl-5-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is a synthetic substance with inhibitory activity on calcium channels . It has been shown to be useful for the treatment of epilepsy and other neurological disorders in animal models .

Synthesis Analysis

The synthesis of “(5R)-1-Benzyl-5-methyl-1,4-diazepane” was achieved by a two-step process that involved the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis

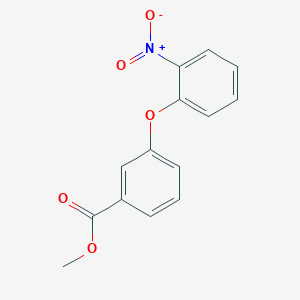

The molecular formula of “(5R)-1-Benzyl-5-methyl-1,4-diazepane” is C13H20N2 . Its molecular weight is 204.31 .Physical And Chemical Properties Analysis

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” has a boiling point of 296.1±28.0 °C . Its density is 0.974±0.06 g/cm3 . The substance should be stored in a dark place, in an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Catalytic Properties and Cytotoxicity

A study by Spencer et al. (2009) explored the catalytic properties of palladacycles derived from (5R)-1-Benzyl-5-methyl-1,4-diazepane. These palladacycles showed significant in vitro activity as cytotoxic agents and also demonstrated inhibition of cathepsin B, an enzyme implicated in cancer-related events. The research highlighted the potential of these complexes in cancer therapy and as enzymatic inhibitors (Spencer et al., 2009).

Synthesis Techniques

Wlodarczyk et al. (2007) described an efficient microwave-assisted synthesis technique for 1,4-diazepane derivatives, including those related to (5R)-1-Benzyl-5-methyl-1,4-diazepane. This method yielded rapid results and good yields, demonstrating a practical approach to synthesizing such compounds (Wlodarczyk et al., 2007).

Structural and Conformational Studies

The research by Alonso et al. (2020) focused on the synthesis, structural studies, and comparison of various 1,4-diazepane compounds. They provided valuable insights into the conformational properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Alonso et al., 2020).

Development of Novel Compounds

Maiti et al. (2020) developed a novel method for synthesizing 1,4-diazepanes, including structures related to (5R)-1-Benzyl-5-methyl-1,4-diazepane. This method was efficient and environmentally friendly, offering a new pathway for creating diverse compounds for various applications (Maiti et al., 2020).

Mécanisme D'action

Safety and Hazards

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The recommended precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

(5R)-1-benzyl-5-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-benzyl-5-methyl-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

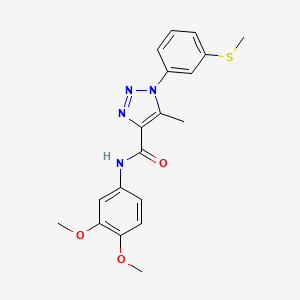

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)

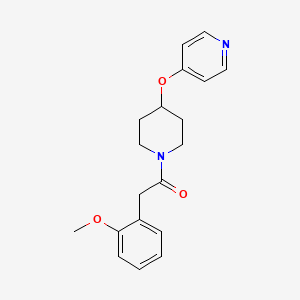

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2544703.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2544704.png)